RBN-2397

PARP7 inhibitor clinical trial first-in-class

RBN-2397 (CAS 2381037-82-5, also known as Atamparib) is a first-in-class, orally bioavailable, NAD+-competitive small-molecule inhibitor of poly(ADP-ribose) polymerase 7 (PARP7/TIPARP), a mono-ADP-ribosyltransferase that functions as a negative regulator of cytosolic nucleic acid sensing and type I interferon (IFN) signaling in tumor cells. Unlike clinically approved PARP1/2 inhibitors such as olaparib that target DNA repair pathways, RBN-2397 acts via a distinct immunomodulatory mechanism: inhibition of PARP7 restores tumor-intrinsic type I IFN signaling, thereby activating both innate and adaptive antitumor immune responses.

Molecular Formula C20H23F6N7O3
Molecular Weight 523.4 g/mol
CAS No. 2381037-82-5
Cat. No. B2742868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBN-2397
CAS2381037-82-5
Molecular FormulaC20H23F6N7O3
Molecular Weight523.4 g/mol
Structural Identifiers
SMILESCC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
InChIInChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1
InChIKeyUQZCQKXJAXKZQH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RBN-2397 (Atamparib) – First-in-Class PARP7 Inhibitor in Clinical Development for Immuno-Oncology Research Applications


RBN-2397 (CAS 2381037-82-5, also known as Atamparib) is a first-in-class, orally bioavailable, NAD+-competitive small-molecule inhibitor of poly(ADP-ribose) polymerase 7 (PARP7/TIPARP), a mono-ADP-ribosyltransferase that functions as a negative regulator of cytosolic nucleic acid sensing and type I interferon (IFN) signaling in tumor cells [1]. Unlike clinically approved PARP1/2 inhibitors such as olaparib that target DNA repair pathways, RBN-2397 acts via a distinct immunomodulatory mechanism: inhibition of PARP7 restores tumor-intrinsic type I IFN signaling, thereby activating both innate and adaptive antitumor immune responses [2]. RBN-2397 is currently the only PARP7 inhibitor to have entered clinical evaluation, with Phase 1/2 monotherapy and combination trials ongoing (NCT04053673, NCT05127590) [3].

Why Generic PARP Inhibitor Substitution Cannot Replace RBN-2397 in PARP7-Directed Research Programs


PARP7 (TIPARP) is a mono-ADP-ribosyltransferase functionally and structurally distinct from the poly-ADP-ribosyltransferases PARP1 and PARP2 that are the canonical targets of approved PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib) [1]. While PARP1/2 inhibitors exert antitumor effects primarily through DNA repair deficiency (synthetic lethality in BRCA-mutant tumors), PARP7 inhibition by RBN-2397 acts through restoration of type I IFN signaling and activation of antitumor immunity—a mechanistically orthogonal pathway [2]. Furthermore, among the emerging class of PARP7-selective inhibitors, RBN-2397 is the only agent with human clinical pharmacodynamic and safety data, meaning that preclinical PARP7 inhibitors with superior biochemical selectivity or pharmacokinetic profiles (e.g., (S)-XY-05, XYL-1) lack the translational validation necessary to benchmark target engagement, immune activation biomarkers, and tolerability in patients [3][4]. Substitution with an unvalidated analog introduces uncertainty in both target engagement and biological interpretation.

Quantitative Differentiation Evidence for RBN-2397 vs Closest PARP7 Inhibitor Analogs and PARP1/2 Inhibitors


Clinical Development Status: RBN-2397 Is the Only PARP7 Inhibitor with Established Phase 2 Recommended Dose and Human Safety Data vs All Preclinical Analogs

RBN-2397 is the sole PARP7 inhibitor to have completed dose escalation and dose expansion in a first-in-human clinical trial, with 103 patients treated and a recommended Phase 2 dose (RP2D) of 200 mg twice daily (BID) established on a continuous dosing schedule . In contrast, all other disclosed PARP7 inhibitors—including (S)-XY-05 (IC50 4.5 nM, oral bioavailability 94.60%), XYL-1 (IC50 0.6 nM, PARP1 IC50 >1.0 μM), P-7-1, and KMR-206—remain in preclinical evaluation with no human safety, tolerability, or pharmacodynamic data reported [1][2]. This clinical-stage gap represents a categorical differentiation: no other PARP7 inhibitor has demonstrated proof-of-mechanism in patient tumor biopsies.

PARP7 inhibitor clinical trial first-in-class phase 1 RP2D

PARP7 Biochemical Selectivity vs PARP1, PARP2, and PARP12: Quantitative IC50 Profiling Across the PARP Family

In a comprehensive biochemical selectivity panel, RBN-2397 inhibited PARP7 with an IC50 of 5.0 ± 2.8 nM, while also exhibiting measurable activity against PARP1 (IC50 29 ± 8 nM), PARP2 (IC50 17 ± 7 nM), and PARP12 (IC50 26 ± 8 nM) [1]. This profile reveals a selectivity window of approximately 3.4- to 5.8-fold for PARP7 over the most closely related off-target PARP family members. An independent biochemical assessment reported >50-fold selectivity for PARP7 inhibition over all PARP family members when using a broader panel [2]. Notably, the next-generation preclinical PARP7 inhibitor XYL-1 achieves both higher PARP7 potency (IC50 0.6 nM) and superior selectivity (PARP1 IC50 >1.0 μM, >1,600-fold window) compared to RBN-2397 (IC50 6.0 nM; PARP1 IC50 29.0 nM, ~4.8-fold window) [3]. However, this biochemical selectivity advantage of newer analogs has not been validated in any human system.

PARP7 selectivity IC50 PARP1 PARP2 PARP12 off-target

Monotherapy Disease Control Rates from Phase 1 Dose Expansion in Three Tumor-Specific Cohorts

In the Phase 1 dose-expansion phase at the RP2D of 200 mg BID, RBN-2397 monotherapy achieved distinct and tumor-type-specific disease control rates (DCR) in heavily pretreated patients (median 3-4 prior lines of therapy): 44% in squamous cell carcinoma of the lung (SCCL; stable disease [SD] in 4/9 evaluable patients), 71% in head and neck squamous cell carcinoma (HNSCC; one RECIST partial response [PR] lasting 12+ months in 1/7, SD in 4/7), and 29% in hormone receptor-positive breast cancer (HR+ BC; SD in 2/7) . Additionally, during dose escalation, one HR+ HER2- breast cancer patient achieved a confirmed PR at 100 mg BID, and 9 patients had SD for ≥4 months [1]. No comparable clinical efficacy data exist for any other PARP7 inhibitor. For context, approved PARP1/2 inhibitors (olaparib, niraparib) in their labeled indications (BRCA-mutated or homologous recombination-deficient tumors) achieve objective response rates of 23-60%, but their mechanism is entirely distinct (synthetic lethality via DNA repair inhibition rather than immune activation) [2].

disease control rate squamous cell lung cancer head and neck cancer breast cancer clinical efficacy

On-Treatment Pharmacodynamic Evidence of Type I IFN Pathway Activation in Patient Tumor Biopsies

Paired tumor biopsies from patients treated with RBN-2397 demonstrated pharmacodynamic evidence of target engagement and pathway activation: interferon-stimulated gene (ISG) expression increased in all 5 evaluable paired biopsies, with CXCL10 mRNA increasing 1.5- to 8-fold on-treatment [1]. Several on-treatment biopsies showed enrichment for immune response gene sets accompanied by increases in CD8+ T cells and Granzyme B expression, providing direct evidence of adaptive immune response induction [1]. In preclinical models, RBN-2397 increased STAT1 phosphorylation (p-STAT1 Tyr701) in a dose-dependent manner [2]. This immunomodulatory mechanism is fundamentally distinct from PARP1/2 inhibitors, which do not directly activate type I IFN signaling. By contrast, PARP1/2 inhibitors exert primary pharmacology through PARP trapping on DNA and synthetic lethality in homologous recombination-deficient tumors—a mechanism that does not involve IFN pathway activation [3].

type I interferon pharmacodynamic biomarker CXCL10 STAT1 CD8 T cell

Combination Synergy with Paclitaxel in Ovarian Cancer: RBN-2397 Enhances Microtubule Stabilization and Anti-Proliferative Effects

In ovarian cancer cell lines (OVCAR4, OVCAR3), RBN-2397 inhibited PARP7-mediated MARylation of α-tubulin, leading to α-tubulin stabilization, and reduced cell proliferation and migration. Critically, the addition of paclitaxel further enhanced these effects, demonstrating a synergistic interaction between RBN-2397 and the microtubule-stabilizing chemotherapeutic agent [1]. Mutating the site of PARP7-mediated MARylation on α-tubulin similarly resulted in microtubule stabilization and decreased cell migration in the presence of paclitaxel, genetically validating the mechanistic basis for this synergy [1]. Separately, in CT26 syngeneic mouse models, the combination of cisplatin with RBN-2397 increased tumor growth inhibition and survival relative to either single agent alone [2]. This chemotherapy-sensitizing effect is mechanistically distinct from PARP1/2 inhibitor combinations, which are predicated on DNA repair deficiency rather than modulation of microtubule dynamics and type I IFN signaling [3].

paclitaxel synergy ovarian cancer MARylation α-tubulin combination therapy

In Vivo Pharmacokinetic Profile and Dose-Response Relationship vs Next-Generation Preclinical PARP7 Inhibitor (S)-XY-05

RBN-2397 exhibits an in vivo half-life (t1/2) of 325 minutes (5.4 hours) in mice and an oral bioavailability of 25.67% [1]. In the CT26 syngeneic mouse model, RBN-2397 produced dose-dependent tumor growth inhibition at doses ≥30 mg/kg (oral, once daily) and complete tumor regressions at 100 mg/kg, with induction of tumor-specific adaptive immune memory and durable complete responses . The next-generation preclinical PARP7 inhibitor (S)-XY-05 demonstrates superior oral bioavailability (94.60% vs 25.67% for RBN-2397) and achieved 83% tumor growth inhibition (TGI) at 25 mg/kg in the same CT26 syngeneic model—a dose four-fold lower than RBN-2397's complete regression dose [2]. However, (S)-XY-05 lacks any human pharmacokinetic or safety data. RBN-2397's human PK from the Phase 1 trial demonstrated dose-dependent plasma exposures at or above the projected efficacious range based on animal studies [3].

oral bioavailability half-life tumor regression pharmacokinetics dose-response

Evidence-Backed Research Application Scenarios for RBN-2397 Based on Quantitative Differentiation Data


Translational Immuno-Oncology Research Requiring Human-Validated PARP7 Target Engagement

For academic and industry laboratories investigating the role of PARP7 in tumor immune evasion, RBN-2397 is the only PARP7 inhibitor with clinical proof-of-mechanism from paired patient tumor biopsies. The demonstrated 1.5- to 8-fold increase in CXCL10 mRNA and CD8+ T cell infiltration in on-treatment biopsies [1] provides a human-validated benchmark that cannot be obtained with any preclinical PARP7 inhibitor. Researchers designing in vitro or in vivo experiments to study type I IFN restoration should use RBN-2397 as the reference compound, as its clinical pharmacodynamic data allow direct translation of preclinical findings to therapeutic hypotheses. Typical in vitro working concentrations range from 10-100 nM for cellular MARylation inhibition (IC50 2 nM) and proliferation assays (GI50 20 nM in NCI-H1373 cells) [2].

PARP7 Selectivity Profiling and Chemical Biology Tool Compound Studies

RBN-2397's well-characterized selectivity profile across the PARP family—PARP7 IC50 5.0±2.8 nM, PARP1 IC50 29±8 nM, PARP2 IC50 17±7 nM, PARP12 IC50 26±8 nM [3]—makes it suitable as a reference inhibitor for PARP7 chemical biology studies, provided that researchers account for its residual PARP1/2/12 activity. For experiments requiring maximal PARP7 selectivity, researchers should co-source a highly selective preclinical inhibitor (e.g., XYL-1 with PARP1 IC50 >1.0 μM [4]) for comparative analysis, while using RBN-2397 as the clinically relevant benchmark. RBN-2397's >50-fold selectivity over all other PARP family members in broader biochemical panels [2] supports its classification as a selective PARP7 inhibitor suitable for target validation studies.

Chemotherapy-Immunotherapy Combination Studies in Ovarian and Lung Cancer Models

Based on the demonstrated synergistic interaction between RBN-2397 and paclitaxel in ovarian cancer cell lines (OVCAR4, OVCAR3) [5], and the enhanced tumor growth inhibition observed with RBN-2397 plus cisplatin in CT26 syngeneic models [6], RBN-2397 is the agent of choice for preclinical studies exploring PARP7 inhibition combined with microtubule-targeting or DNA-damaging chemotherapies. The mechanistic basis—RBN-2397-mediated reduction of α-tubulin MARylation leading to microtubule stabilization—is genetically validated [5]. For in vivo combination studies, doses of 30-100 mg/kg oral daily in mice have established dose-response relationships, with complete regressions achievable at the 100 mg/kg dose level .

Clinical Trial Biomarker Development and Correlative Science Studies

RBN-2397's established clinical biomarker profile—including PARP7 mRNA H-scores (median 128, range 66-256) in baseline tumor biopsies, CXCL10 mRNA induction (1.5- to 8-fold), and CD8+ T cell increases in on-treatment biopsies [1]—provides a validated biomarker framework for PARP7-directed clinical development. Researchers developing next-generation PARP7 inhibitors can use these RBN-2397-derived biomarker thresholds as benchmarks for target engagement and pathway activation. The RP2D of 200 mg BID continuous and the safety profile (most common adverse events: dysgeusia 42%, nausea 26%, fatigue 23% ) provide reference points for clinical trial design of novel PARP7-targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for RBN-2397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.